molecular formula C12H16O2 B15321977 4-(4-Methoxy-2-methylphenyl)butanal CAS No. 52528-62-8

4-(4-Methoxy-2-methylphenyl)butanal

Cat. No.: B15321977
CAS No.: 52528-62-8
M. Wt: 192.25 g/mol
InChI Key: JMJJBXBZJRHYNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxy-2-methylphenyl)butanal is an organic compound with the molecular formula C12H16O2. It is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a phenyl ring, along with a butanal (butyraldehyde) chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-2-methylphenyl)butanal can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-methoxy-2-methylbenzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-2-methylphenyl)butanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: 4-(4-Methoxy-2-methylphenyl)butanoic acid.

    Reduction: 4-(4-Methoxy-2-methylphenyl)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Methoxy-2-methylphenyl)butanal has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-2-methylphenyl)butanal involves its reactivity as an aldehyde. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of hemiacetals and acetals in the presence of alcohols and acid catalysts . The methoxy group can also participate in resonance stabilization, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)butanal: Lacks the methyl group on the phenyl ring.

    4-(4-Methoxy-3-methylphenyl)butanal: The methyl group is positioned differently on the phenyl ring.

    4-(4-Methoxy-2-methylphenyl)butanoic acid: The aldehyde group is oxidized to a carboxylic acid

Uniqueness

4-(4-Methoxy-2-methylphenyl)butanal is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions in chemical reactions. This structural uniqueness makes it a valuable compound for targeted synthetic applications and research .

Properties

CAS No.

52528-62-8

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4-(4-methoxy-2-methylphenyl)butanal

InChI

InChI=1S/C12H16O2/c1-10-9-12(14-2)7-6-11(10)5-3-4-8-13/h6-9H,3-5H2,1-2H3

InChI Key

JMJJBXBZJRHYNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)CCCC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.